molecular formula C15H18N2O3 B8596276 4-amino-8-cyclopentyloxy-7-methoxy-1H-quinolin-2-one

4-amino-8-cyclopentyloxy-7-methoxy-1H-quinolin-2-one

Katalognummer: B8596276
Molekulargewicht: 274.31 g/mol
InChI-Schlüssel: OUWFPHMUBQLHHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-amino-8-cyclopentyloxy-7-methoxy-1H-quinolin-2-one is a synthetic organic compound with a complex structure. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

The synthesis of 4-amino-8-cyclopentyloxy-7-methoxy-1H-quinolin-2-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the quinoline core: This can be achieved through various cyclization reactions.

    Introduction of the methoxy group: This step often involves methylation reactions.

    Attachment of the cyclopentyloxy group: This can be done through etherification reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and specific reaction conditions to streamline the process.

Analyse Chemischer Reaktionen

4-amino-8-cyclopentyloxy-7-methoxy-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially forming quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction and conditions applied.

Wissenschaftliche Forschungsanwendungen

4-amino-8-cyclopentyloxy-7-methoxy-1H-quinolin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties are explored in the treatment of various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-amino-8-cyclopentyloxy-7-methoxy-1H-quinolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

4-amino-8-cyclopentyloxy-7-methoxy-1H-quinolin-2-one can be compared with other quinoline derivatives, such as:

    Chloroquine: Known for its antimalarial activity.

    Quinidine: Used as an antiarrhythmic agent.

    Cinchonine: Another antimalarial compound.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H18N2O3

Molekulargewicht

274.31 g/mol

IUPAC-Name

4-amino-8-cyclopentyloxy-7-methoxy-1H-quinolin-2-one

InChI

InChI=1S/C15H18N2O3/c1-19-12-7-6-10-11(16)8-13(18)17-14(10)15(12)20-9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H3,16,17,18)

InChI-Schlüssel

OUWFPHMUBQLHHA-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C2=C(C=C1)C(=CC(=O)N2)N)OC3CCCC3

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A mixture of 8-(cyclopentyloxy)-4-hydroxy-7-methoxyquinolin-2(1H)-one (350 mg, 1.3 mmol), ammonium acetate (4.0 g, 52 mmol), and anhydrous m-xylene (10 mL) was heated at 150° C. under N2 for 48 h and then allowed to cool to rt. The mixture was concentrated to dryness, diluted with water (25 mL), stirred for 2 min, sonicated for 1 min, and then stirred for 5 min. The free-flowing solid was filtered, washed with water (25 mL), and pumped to dryness to give 4-amino-8-(cyclopentyloxy)-7-methoxyquinolin-2(1H)-one: MS (ESI): 274.9.
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.